molecular formula C16H11NO2 B3719040 1H-Indene-1,3(2H)-dione, 2-((phenylamino)methylene)- CAS No. 38337-19-8

1H-Indene-1,3(2H)-dione, 2-((phenylamino)methylene)-

Cat. No.: B3719040
CAS No.: 38337-19-8
M. Wt: 249.26 g/mol
InChI Key: YCFPANWURAKUJX-UHFFFAOYSA-N
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Description

1H-Indene-1,3(2H)-dione, 2-((phenylamino)methylene)- is a chemical compound known for its unique structure and reactivity It is part of the indene-dione family, which is characterized by a fused ring system containing both indene and dione functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H-Indene-1,3(2H)-dione, 2-((phenylamino)methylene)- typically involves the reaction of 1H-indene-1,3(2H)-dione with aniline derivatives under specific conditions. One common method is the condensation reaction between 1H-indene-1,3(2H)-dione and aniline in the presence of a base such as sodium ethoxide. The reaction is usually carried out in an ethanol solvent at reflux temperature for several hours .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions: 1H-Indene-1,3(2H)-dione, 2-((phenylamino)methylene)- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while reduction can produce diol compounds .

Scientific Research Applications

1H-Indene-1,3(2H)-dione, 2-((phenylamino)methylene)- has several scientific research applications:

Mechanism of Action

The mechanism by which 1H-Indene-1,3(2H)-dione, 2-((phenylamino)methylene)- exerts its effects involves interactions with various molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This reactivity can lead to the formation of covalent bonds with proteins and other biomolecules, potentially disrupting their function. The specific pathways involved depend on the context in which the compound is used .

Comparison with Similar Compounds

Properties

IUPAC Name

3-hydroxy-2-(phenyliminomethyl)inden-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11NO2/c18-15-12-8-4-5-9-13(12)16(19)14(15)10-17-11-6-2-1-3-7-11/h1-10,18H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCFPANWURAKUJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N=CC2=C(C3=CC=CC=C3C2=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00191700
Record name 1H-Indene-1,3(2H)-dione, 2-((phenylamino)methylene)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00191700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38337-19-8
Record name 1H-Indene-1,3(2H)-dione, 2-((phenylamino)methylene)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038337198
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-Indene-1,3(2H)-dione, 2-((phenylamino)methylene)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00191700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1H-Indene-1,3(2H)-dione, 2-((phenylamino)methylene)-
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1H-Indene-1,3(2H)-dione, 2-((phenylamino)methylene)-
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1H-Indene-1,3(2H)-dione, 2-((phenylamino)methylene)-

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